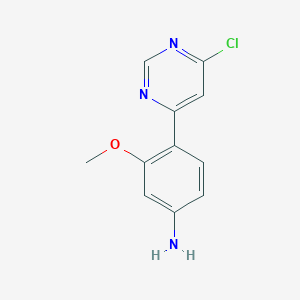







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=2[O:17][CH3:18])[N:5]=[CH:4][N:3]=1.C(O)(=O)C>CCO.[Fe]>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=2[O:17][CH3:18])[CH:7]=1
|


|
Name
|
4-chloro-6-(2-methoxy-4-nitrophenyl)pyrimidine
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1)C1=C(C=C(C=C1)[N+](=O)[O-])OC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0.883 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 80° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was refluxed for 1 h
|
|
Duration
|
1 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between EtOAc/1.0 M aqueous NaOH
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with EtOAc (3×20 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with aqueous sodium bicarbonate (2×20 ml) and brine (20 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified via Biotage Horizon system (25 g column of Thomson Single Step, EtOAc/Hexane, Griadient: 0%˜80%)
|
|
Type
|
CUSTOM
|
|
Details
|
Desired fractions were collected
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was triturated with DCM
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC=N1)C1=C(C=C(N)C=C1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |